molecular formula C19H24N2O4S2 B382191 2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No.: B382191
M. Wt: 408.5g/mol
InChI Key: ZFJANJXGVHAPFC-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate is a complex organic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with a carbonyl compound under acidic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base to introduce the benzylidene group.

    Esterification: The final step involves the esterification of the thiazolidinone derivative with 2-(dimethylamino)ethyl butanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials, particularly in the field of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate: shares similarities with other thiazolidinone derivatives such as:

Uniqueness

What sets this compound apart is its specific ester linkage and the presence of the dimethylaminoethyl group

Properties

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

InChI

InChI=1S/C19H24N2O4S2/c1-20(2)11-12-25-17(22)5-4-10-21-18(23)16(27-19(21)26)13-14-6-8-15(24-3)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3/b16-13+

InChI Key

ZFJANJXGVHAPFC-DTQAZKPQSA-N

Isomeric SMILES

CN(C)CCOC(=O)CCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=S

SMILES

CN(C)CCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S

Canonical SMILES

CN(C)CCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S

Origin of Product

United States

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